ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate
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Overview
Description
ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the benzothiophene family This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenylcarbonylamino group attached to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzothiophene derivative, followed by the introduction of the hydroxyl and phenylcarbonylamino groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phenylcarbonylamino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 6-chloro-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-bromo-7-methoxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4S/c1-2-24-18(23)13-11-8-9-12(19)14(21)15(11)25-17(13)20-16(22)10-6-4-3-5-7-10/h3-9,21H,2H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQGMWQQZBPNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2O)Br)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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